5'-Adenylic acid, potassium salt
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Overview
Description
5’-Adenylic acid, potassium salt: , also known as adenosine 5’-monophosphate potassium salt, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5’-Adenylic acid, potassium salt can be achieved through the enzymatic phosphorylation of adenosine using adenosine kinase. The reaction typically involves adenosine and adenosine triphosphate in the presence of magnesium ions as a cofactor. The reaction conditions include a pH range of 7.5 to 8.5 and a temperature of 25 to 37°C .
Industrial Production Methods: Industrial production of 5’-Adenylic acid, potassium salt involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce adenosine monophosphate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure potassium salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Adenylic acid can undergo oxidation to form inosine monophosphate in the presence of adenosine deaminase.
Hydrolysis: It can be hydrolyzed to adenosine and inorganic phosphate by the action of phosphatases.
Substitution: The phosphate group can be substituted with other functional groups in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Oxidation: Adenosine deaminase, pH 6.5, 25°C.
Hydrolysis: Phosphatases, neutral pH, 37°C.
Substitution: Specific enzymes or chemical reagents, varying pH and temperature conditions.
Major Products:
Oxidation: Inosine monophosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Substitution: Various substituted nucleotides depending on the reagent used.
Scientific Research Applications
Chemistry: 5’-Adenylic acid, potassium salt is used as a precursor in the synthesis of other nucleotides and nucleosides. It is also employed in studying enzyme kinetics and mechanisms involving nucleotide metabolism .
Biology: In biological research, this compound is used to study cellular energy transfer, signal transduction, and nucleotide synthesis pathways. It is also a component in the synthesis of RNA .
Medicine: 5’-Adenylic acid, potassium salt is used in medical research to investigate its potential as an immune booster and its role in various metabolic disorders. It is also explored for its potential therapeutic applications in treating conditions like chronic fatigue syndrome .
Industry: In the industrial sector, this compound is used in the production of flavor enhancers, dietary supplements, and as a component in various biochemical assays .
Mechanism of Action
5’-Adenylic acid, potassium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism, such as adenosine kinase and phosphatases. It also plays a role in the synthesis of adenosine triphosphate, which is essential for cellular energy transfer .
Molecular Targets and Pathways:
Adenosine kinase: Converts adenosine to adenosine monophosphate.
Phosphatases: Hydrolyze adenosine monophosphate to adenosine and inorganic phosphate.
ATP synthesis: Involved in the conversion of adenosine monophosphate to adenosine triphosphate.
Comparison with Similar Compounds
Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate (IMP): Formed by the deamination of adenosine monophosphate and is a precursor in the synthesis of purine nucleotides.
Uniqueness: 5’-Adenylic acid, potassium salt is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Unlike ADP and ATP, it does not contain high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .
Properties
CAS No. |
35170-28-6 |
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Molecular Formula |
C10H13KN5O7P |
Molecular Weight |
385.31 g/mol |
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
WADAUMZGCLRVDM-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N.[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[K+] |
Origin of Product |
United States |
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